

The Biflavonoid Cupressuflavone: A Technical Guide to its Natural Occurrence, Bioactivity, and Analysis

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Compound of Interest

Compound Name: Cupressuflavone

Cat. No.: B190865

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Introduction

Cupressuflavone is a naturally occurring biflavonoid, a class of polyphenolic compounds formed by the dimerization of two flavonoid units. Specifically, it is an 8,8''-biapigenin, indicating a linkage between two apigenin monomers.^[1] This class of compounds has garnered significant interest in the scientific community due to a wide range of promising biological activities. This technical guide provides an in-depth overview of **cupressuflavone** and its derivatives, focusing on their natural sources, bioactivities, and the methodologies for their isolation and characterization.

Natural Occurrence of Cupressuflavone and its Derivatives

Cupressuflavone and its derivatives are primarily found in species of the Cupressaceae and Juniperaceae families.^[1] While the presence of these compounds is widespread within these families, their concentration can vary depending on the specific plant species, geographical location, and harvesting time.

Table 1: Natural Occurrence and Yield of **Cupressuflavone**

Plant Species	Family	Plant Part	Cupressuflavone Content (mg/g of dry weight)	Reference
Cupressus sempervirens (Source 1)	Cupressaceae	Leaves	0.67	[2][3]
Cupressus sempervirens (Source 2)	Cupressaceae	Leaves	0.35	[2][3]
Cupressus macrocarpa	Cupressaceae	Leaves	Major biflavonoid	[1]
Cupressus torulosa	Cupressaceae	Needles	Present	[4]
Juniperus occidentalis	Juniperaceae	-	Present	[1]
Juniperus sabina	Juniperaceae	-	Major bioflavonoid	[5]
Microbiota decussata	Cupressaceae	-	Present	[1]
Lophira lanceolata	Ochnaceae	Leaves	Present	[6]

Bioactivities of Cupressuflavone

Cupressuflavone has demonstrated a remarkable spectrum of pharmacological activities, making it a compound of interest for drug discovery and development. Its bioactivities are attributed to its chemical structure, which allows it to interact with various biological targets.

Table 2: Summary of Bioactivities of **Cupressuflavone**

Bioactivity	Experimental Model	Key Findings	Reference
Anti-inflammatory	Carrageenan-induced paw edema in mice	Inhibition of paw edema by 55%, 60%, and 64% at doses of 40, 80, and 160 mg/kg p.o., respectively.	[7] [8] [9]
Reduction of plasma pro-inflammatory mediators PGE2, TNF- α , IL-1 β , and IL-6.	[8] [9]		
Analgesic	Acetic acid-induced writhing in mice	Dose-dependent inhibition of writhing response (25%, 48%, and 62% at 40, 80, and 160 mg/kg p.o., respectively).	[8] [9]
Antioxidant	In vitro and in vivo models	Exhibits free radical scavenging activity.	[1]
Enhances the antioxidant defense status.	[7]		
Hepatoprotective	CCl4-induced hepatotoxicity in mice	Protects against CCl4-induced liver damage.	[7]
Nephroprotective	CCl4-induced nephrotoxicity in mice	Protects against CCl4-induced kidney damage.	[7]
Diabetic nephropathy in rats	Ameliorates renal dysfunction by suppressing the Nrf-2/NF- κ B signaling axis.	[4]	

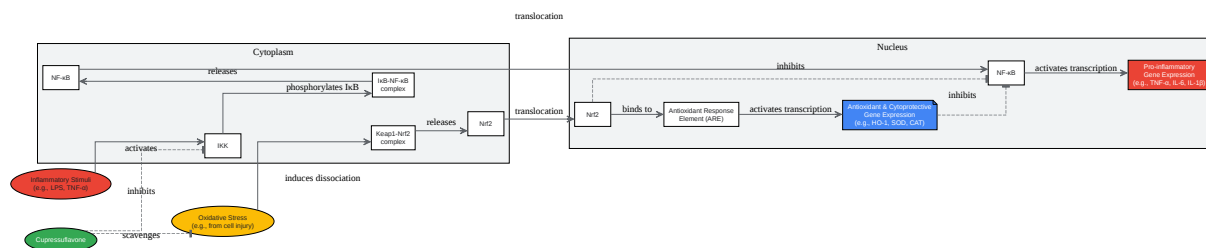
Anticancer	Breast cancer cell lines (MCF-7 and MDA-MB-231)	The hydromethanolic and ethyl acetate extracts of <i>Ardisia crispera</i> (containing flavonoids) showed moderate cytotoxic effect against MCF-7 cells.	[10]
Antielastase	In vitro	Inhibits leukocyte elastase.	[1]

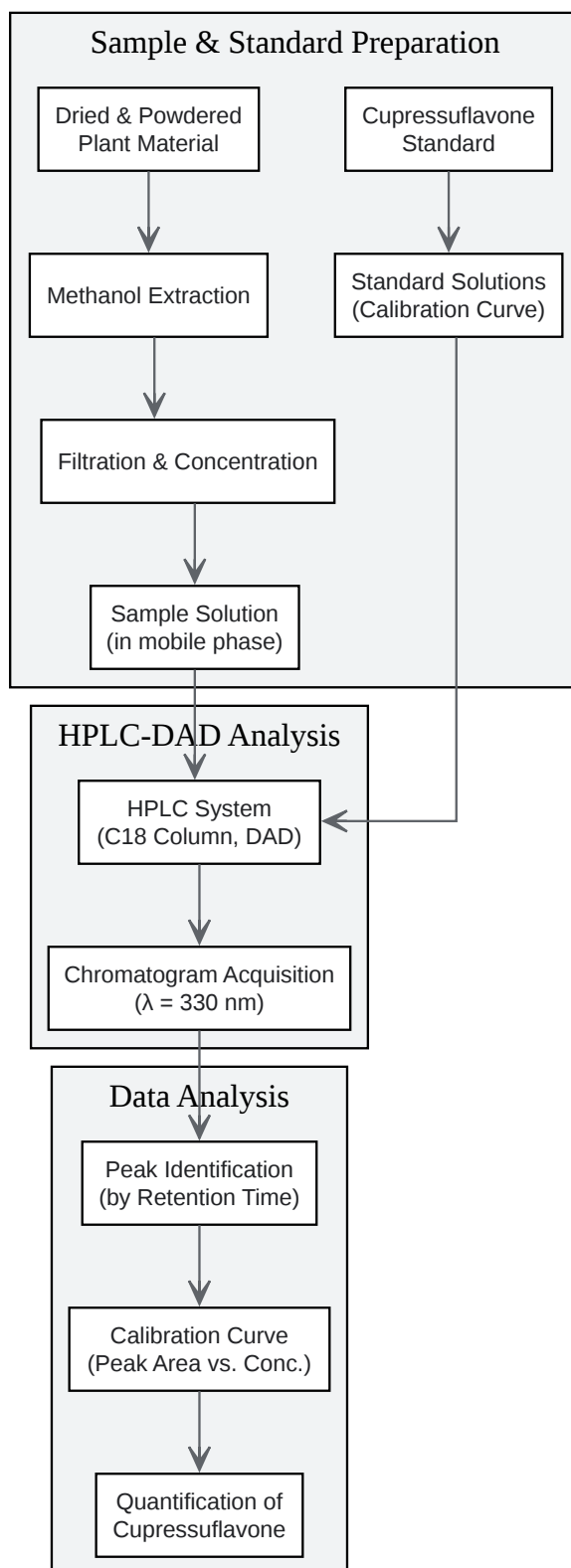
Signaling Pathways Modulated by Cupressuflavone

A key mechanism underlying the therapeutic potential of **cupressuflavone** is its ability to modulate intracellular signaling pathways, particularly the Nrf-2/NF- κ B pathway, which plays a central role in oxidative stress and inflammation.

The Nrf-2/NF- κ B Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. The NF- κ B pathway, on the other hand, is a pro-inflammatory signaling pathway. There is significant crosstalk between these two pathways. **Cupressuflavone** has been shown to upregulate Nrf-2, leading to an enhanced antioxidant response, and downregulate the expression of p-NF- κ B, thereby reducing inflammation.[\[4\]](#)





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